Antipain

Übersicht

Beschreibung

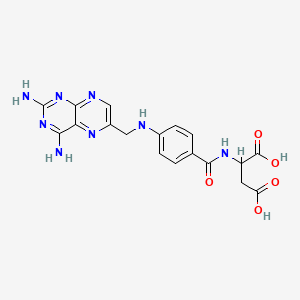

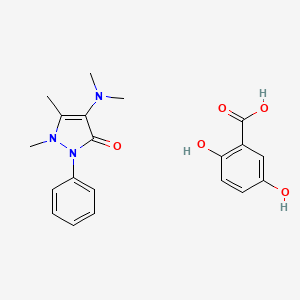

Antipain (Hydrochlorid) ist ein Oligopeptid, das aus Actinomyceten isoliert wurde, insbesondere aus verschiedenen Stämmen von Streptomyces- und Actinomyceten-Arten . Es ist ein reversibler Inhibitor von Serin- und Cystein-Proteasen, darunter Trypsin und Papain . Entdeckt im Jahr 1972, war es das erste natürliche Peptid, das eine Ureylengruppe enthielt . This compound (Hydrochlorid) wird in der biochemischen Forschung verwendet, um Proteasen zu hemmen und die Gerinnung im Blut zu verhindern .

Wirkmechanismus

Antipain (Hydrochlorid) entfaltet seine Wirkung, indem es ein Hemiacetal-Addukt zwischen seiner Aldehydgruppe und dem aktiven Serin von Proteinasen bildet . Diese Wechselwirkung hemmt die Aktivität von Serin- und Cystein-Proteasen und verhindert so, dass sie ihre enzymatischen Funktionen ausführen . Die molekularen Zielstrukturen von this compound (Hydrochlorid) umfassen Trypsin, Papain und Plasmin .

Biochemische Analyse

Biochemical Properties

Antipain plays a significant role in biochemical reactions. It acts as a reversible inhibitor of serine and cysteine proteases, including some trypsin-like serine proteases . Its action resembles leupeptin, but it inhibits plasmin less and cathepsin A more than does leupeptin .

Cellular Effects

This compound has the potential to alter DNA damage and chromosomal aberrations in irradiated cells or those treated with chemical mutagens . It has been used in molecular dynamic studies to identify other inhibitors with more favourable pharmacodynamic and pharmacokinetic properties for potential development as anti-trypanosomatid drugs .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to proteases. In both cases, the backbone carbonyl of the terminal arginine of this compound forms a covalent bond to the active site serine in the protease .

Dosage Effects in Animal Models

In animal models, this compound has shown to aid in the quality of ram semen by maintaining the sperm mobility . It includes the function to inhibit a degrading enzyme, called plasmin, permitting this substance to be able to improve the resistance of membrane disruption by freezing temperatures .

Vorbereitungsmethoden

Antipain (Hydrochlorid) wird typischerweise aus mikrobiellen Quellen wie Streptomyces- und Actinomyceten-Arten isoliert . Die Verbindung ist in Wasser, Methanol und Dimethylsulfoxid (DMSO) löslich, aber weniger löslich in Ethanol, Butanol oder Propanol . Die industrielle Produktion beinhaltet die Kultivierung dieser Mikroorganismen und die Extraktion der Verbindung aus dem Kulturmedium .

Analyse Chemischer Reaktionen

Antipain (Hydrochlorid) durchläuft verschiedene chemische Reaktionen, die hauptsächlich seine Aldehydgruppe betreffen. Es bildet ein Hemiacetal-Addukt mit dem aktiven Serin von Proteinasen und hemmt so deren Aktivität . Die Verbindung ist dafür bekannt, Serin- und Cystein-Proteasen zu hemmen, darunter Trypsin, Papain und Plasmin . Häufig verwendete Reagenzien in diesen Reaktionen sind Wasser, Methanol und DMSO . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die inhibierten Proteasen, die ihre enzymatischen Funktionen nicht ausführen können .

Wissenschaftliche Forschungsanwendungen

Antipain (Hydrochlorid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Vergleich Mit ähnlichen Verbindungen

Antipain (Hydrochlorid) ähnelt anderen Proteaseinhibitoren wie Leupeptin und Elastatinal . Es ist spezifischer für Papain und Trypsin als Leupeptin und hat eine höhere Hemmwirkung als Elastatinal . Eine weitere ähnliche Verbindung ist this compound Y, ein Analog von this compound, das die Freisetzung von Neurotransmittern in Ratten-Dorsalwurzelganglien-Neuronen hemmt .

Eigenschaften

CAS-Nummer |

37691-11-5 |

|---|---|

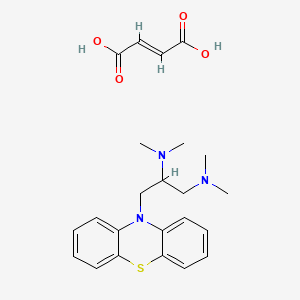

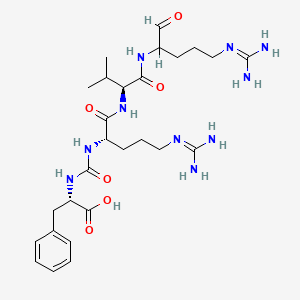

Molekularformel |

C27H44N10O6 |

Molekulargewicht |

604.7 g/mol |

IUPAC-Name |

2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C27H44N10O6/c1-16(2)21(23(40)34-18(15-38)10-6-12-32-25(28)29)37-22(39)19(11-7-13-33-26(30)31)35-27(43)36-20(24(41)42)14-17-8-4-3-5-9-17/h3-5,8-9,15-16,18-21H,6-7,10-14H2,1-2H3,(H,34,40)(H,37,39)(H,41,42)(H4,28,29,32)(H4,30,31,33)(H2,35,36,43)/t18?,19-,20?,21-/m0/s1 |

InChI-Schlüssel |

SDNYTAYICBFYFH-MAHYXTOZSA-N |

SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O |

Isomerische SMILES |

CC(C)[C@@H](C(=O)NC(CCCN=C(N)N)C=O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O |

Kanonische SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

37691-11-5 |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Antipain; CCRIS 3605; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Antipain?

A1: this compound is a potent reversible protease inhibitor. [] It primarily acts by forming a hemiacetal linkage with the active site serine residue (Ser146) of its target proteases, mimicking the oxyanion intermediate formed during peptide hydrolysis. []

Q2: Which proteases are primarily targeted by this compound?

A2: this compound exhibits inhibitory activity against a range of proteases, including papain, trypsin, cathepsin A, and trypsin-like proteases found in various tissues like the uterus. [, , , , ]

Q3: How does this compound's inhibition of proteases influence cellular processes?

A3: this compound's protease inhibition has been linked to various downstream effects, including:

- Suppression of transformation: this compound can suppress chemically induced neoplastic transformation in cell lines like C3H10T1/2 and NIH3T3 cells. [, , , , ]

- Modulation of chromosomal aberrations: It can both inhibit and enhance X-ray-induced chromosomal aberrations depending on the timing of administration. [, , ]

- Inhibition of RNA synthesis: this compound treatment can inhibit RNA synthesis, particularly rRNA and poly(A)+RNA, in developing Xenopus laevis embryos. []

- Regulation of gene expression: this compound can downregulate c-myc RNA expression in normal C3H 10T1/2 cells, potentially through a post-transcriptional mechanism. []

Q4: How does this compound impact cellular processes beyond its protease inhibition activity?

A4: While primarily known as a protease inhibitor, this compound also exhibits other effects:

- Suppression of interferon and UV refractoriness: In certain cell lines, this compound can suppress resistance to interferon-alpha and UV-induced cell killing. [, ]

- Modulation of mutagenicity: this compound can suppress saccharin-induced mutagenicity in human RSa cells, possibly by influencing this compound-sensitive protease activity. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has a molecular formula of C27H44N10O7 and a molecular weight of 616.72 g/mol. []

Q6: Is there any spectroscopic data available for this compound?

A6: Yes, 1H NMR studies have been conducted to characterize the diastereomeric forms of this compound in aqueous solutions. []

Q7: Can this compound be used in cryopreservation?

A7: Yes, studies have demonstrated the beneficial effects of this compound in combination with trehalose for cryopreservation of ram semen, improving post-thaw sperm quality parameters. []

Q8: What is the role of this compound in studying proteolytic processes?

A8: this compound's ability to inhibit specific proteases makes it a valuable tool for investigating the role of these enzymes in various biological processes, such as:

- Lysosomal enzyme processing: this compound has been used to study the proteolytic processing of lysosomal enzymes in Dictyostelium discoideum, revealing the involvement of different proteases in distinct cellular compartments. []

- Uterine development: Studies using this compound have suggested that trypsin-like protease activity is crucial for normal uterine development and function in mice. []

- Calcium release channel function: this compound has been employed to investigate the role of calcium-activated proteases in regulating the function of the skeletal muscle calcium release channel (ryanodine receptor). []

A8: While the provided research papers do not delve into detailed computational studies on this compound, they lay the groundwork for such investigations by elucidating its structure, target interactions, and biological activities. Future research could employ computational methods to further explore its structure-activity relationships and design more potent and selective analogs.

Q9: How does the structure of this compound contribute to its inhibitory activity?

A9: The structure of this compound, particularly the presence of arginine and valine residues in its peptide chain, is crucial for its interaction with the active site of target proteases. [] The aldehyde group forms a covalent adduct with the catalytic serine residue.

Q10: How has this compound research fostered cross-disciplinary collaborations?

A28: The research on this compound exemplifies the interconnected nature of scientific disciplines. Its discovery as a microbial metabolite involved microbiology and natural product chemistry. [] Subsequent studies investigating its effects on cellular processes, such as transformation, mutagenesis, and chromosomal aberrations, bridge microbiology with cancer biology and genetics. [, , , , , , , , , , ] Additionally, its use in studying lysosomal enzyme processing and uterine development highlights its relevance in cell biology and developmental biology. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]hexanediamide](/img/structure/B1665976.png)